 
            | REACTION_CXSMILES | [CH3:1][Mg]Br.[Cl:4][C:5]1[CH:12]=[CH:11][C:8]([CH:9]=[O:10])=[CH:7][C:6]=1[F:13].[NH4+].[Cl-]>O1CCCC1>[Cl:4][C:5]1[CH:12]=[CH:11][C:8]([CH:9]([OH:10])[CH3:1])=[CH:7][C:6]=1[F:13] |f:2.3| | 
| Name | |
| Quantity | 
                                                                                    22.5 mL                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C[Mg]Br                                                                                 | 
| Name | |
| Quantity | 
                                                                                    5 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    ClC1=C(C=C(C=O)C=C1)F                                                                                 | 
| Name | |
| Quantity | 
                                                                                    100 mL                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    O1CCCC1                                                                                 | 
| Name | |
| Quantity | 
                                                                                    100 mL                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    [NH4+].[Cl-]                                                                                 | 
| Control Type | 
                                                                                AMBIENT                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                stirred overnight                                                                             | 
| Rate | 
                                                                                UNSPECIFIED                                                                             | 
| RPM | 
                                                                                0                                                                             | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                EXTRACTION                                                                             | 
| Details | 
                                                                                The aqueous layer was extracted with diethyl ether (3×150 mL)                                                                             | 
| Type | 
                                                                                DRY_WITH_MATERIAL                                                                             | 
| Details | 
                                                                                The organic layer was dried over anhydrous sodium sulfate                                                                             | 
| Type | 
                                                                                FILTRATION                                                                             | 
| Details | 
                                                                                filtered                                                                             | 
| Type | 
                                                                                CONCENTRATION                                                                             | 
| Details | 
                                                                                concentrated in vacuo                                                                             | 
| Reaction Time | 8 (± 8) h | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    ClC1=C(C=C(C=C1)C(C)O)F                                                                                 | 
| Type | Value | Analysis | 
|---|---|---|
| AMOUNT: MASS | 5.5 g | |
| YIELD: PERCENTYIELD | 100% | |
| YIELD: CALCULATEDPERCENTYIELD | 100% | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |